Structural Uniqueness Relative to Common Piperazinecarbothioamide Scaffolds
A direct structural comparison between N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its closest commercially available analogs reveals a distinguishing combination of substituents. The 4-methoxyphenyl group on the thioamide nitrogen and the 2-pyridyl group on the piperazine ring represent a specific pharmacophore pattern. In contrast, the widely studied PHGDH inhibitor NCT-503 features a 4,6-dimethyl-2-pyridinyl and a 4-(trifluoromethyl)phenylmethyl substituent, while NCT-502 bears a 5-(trifluoromethyl)-2-pyridinyl group [1]. The compound also differs from the simpler 4-(pyridin-2-yl)piperazine-1-carbothioamide scaffold (CAS 875229-19-9) by the addition of the N-(4-methoxyphenyl) group. This structural divergence suggests potential for distinct biological activity profiles, though no head-to-head functional data are currently available.
| Evidence Dimension | Chemical Structure Comparison |
|---|---|
| Target Compound Data | N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide (C17H20N4OS, MW 328.4 g/mol) |
| Comparator Or Baseline | NCT-503: N-(4,6-dimethyl-2-pyridinyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-1-piperazinecarbothioamide; NCT-502: N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide |
| Quantified Difference | No quantitative activity difference established; structural dissimilarity in substituent patterns only. |
| Conditions | Structural comparison based on published chemical databases; no comparative assay data available. |
Why This Matters
The structural uniqueness of this compound implies that its biological activity cannot be inferred from published data on related piperazinecarbothioamides, necessitating de novo characterization for any research application.
- [1] Bertin Bioreagent. NCT-502 and PHGDH-inactive product information. View Source
